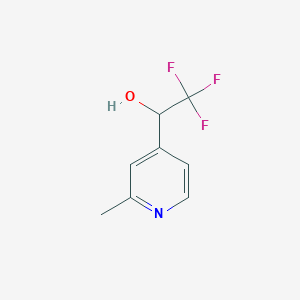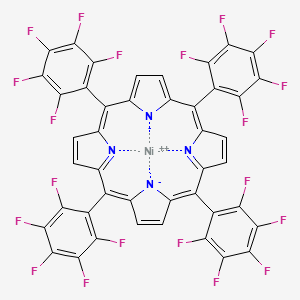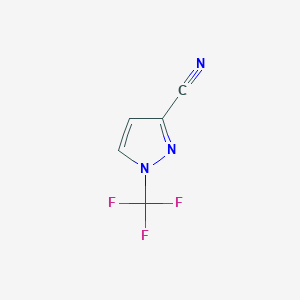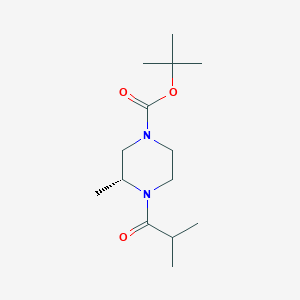
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one is a labeled isotopologue of a hexose sugar, specifically a derivative of glucose. This compound is characterized by the presence of five hydroxyl groups and a ketone functional group, making it a polyhydroxy ketone. The isotopic labeling with carbon-13 is often used in research to trace metabolic pathways and study molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one typically involves the isotopic labeling of glucose. This can be achieved through the fermentation of glucose in the presence of carbon-13 labeled carbon dioxide. The reaction conditions usually require a controlled environment to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into glucose. The process requires careful monitoring of the fermentation conditions, including temperature, pH, and nutrient supply, to maximize yield and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of dicarbonyl compounds.
Reduction: Formation of hexitols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a tracer in metabolic studies due to its carbon-13 labeling. It helps in understanding the metabolic pathways of glucose in various organisms.
Biology
In biological research, it is used to study the uptake and utilization of glucose in cells. It can also be used in NMR spectroscopy to investigate molecular interactions.
Medicine
The compound can be used in medical research to study glucose metabolism in diseases such as diabetes. It helps in understanding how glucose is processed in the body and can aid in the development of new treatments.
Industry
In the industrial sector, it is used in the production of labeled compounds for research and development. It can also be used in the synthesis of other isotopically labeled molecules.
Mécanisme D'action
The compound exerts its effects by participating in metabolic pathways as a glucose analog. The carbon-13 labeling allows researchers to trace its path through various biochemical processes. It interacts with enzymes involved in glucose metabolism, providing insights into the molecular mechanisms of these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one: The non-labeled version of the compound.
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-2H6)hexan-2-one: A deuterium-labeled analog.
Uniqueness
The uniqueness of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one lies in its carbon-13 labeling, which makes it particularly useful for tracing metabolic pathways and studying molecular interactions in a way that non-labeled or deuterium-labeled analogs cannot.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
186.11 g/mol |
Nom IUPAC |
(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
BJHIKXHVCXFQLS-RHIGXHPUSA-N |
SMILES isomérique |
[13CH2]([13C@@H]([13C@H]([13C@H]([13C](=O)[13CH2]O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12960614.png)
![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)
![8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B12960618.png)







![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)
